Cas no 23972-41-0 (2-Phenylmorpholine)
2-Phenylmorpholine structure
Product Name:2-Phenylmorpholine
CAS No:23972-41-0
MF:C10H13NO
MW:163.216322660446
MDL:MFCD01713554
CID:265473
PubChem ID:91101
Update Time:2025-04-19
2-Phenylmorpholine Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenylmorpholine
- 2-phenyl-Morpholine
- 2-Phenylmorpholine hydrochloride
- Morpholine, 2-phenyl-
- 1448CERM
- 2-Phenyl-1,4-tetrahydro-oxazin
- 2-Phenylmorpholin
- 2-Phenyl-Morpholine Hydrochloride
- 2-phenylmorpholine(SALTDATA: FREE)
- A 56
- Morpholine,2-phenyl
- morpholinylbenzene
- 2-Phenyltetrahydro-1,4-oxazin [German]
- 2-Phenyltetrahydro-1,4-oxazin
- AK102268
- PubChem22274
- ChemDiv2_001813
- Oprea1_030530
- ZLNGFYDJXZZFJP-UHFFFAOYSA-N
- HMS1374C09
- STK024781
- SBB079088
- BBL009773
- AB09828
- AKOS016049789
- BS-13628
- F13476
- 1-[(tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic
- SY018079
- CHEMBL4069068
- SY025491
- MFCD20278301
- CS-0067845
- FT-0683197
- EN300-29447
- MFCD01713554
- SB32003
- SCHEMBL357358
- AZB37602
- SY240389
- SB36011
- AKOS001430835
- MFCD18249849
- DTXSID70946825
- AMY21634
- BB 0262297
- A817013
- Z283821656
- F2189-0303
- 23972-41-0
- Morpholine, 2-phenyl-, hydrochloride
- DTXCID00893959
- ALBB-015888
-
- MDL: MFCD01713554
- Inchi: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2
- InChI Key: ZLNGFYDJXZZFJP-UHFFFAOYSA-N
- SMILES: O1CCNCC1C1C=CC=CC=1
Computed Properties
- Exact Mass: 163.10000
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 21.3
Experimental Properties
- Boiling Point: 278.6°C at 760 mmHg
- Flash Point: 107.3℃
- PSA: 21.26000
- LogP: 1.67630
2-Phenylmorpholine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
2-Phenylmorpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Phenylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM163552-1g |
2-Phenylmorpholine |
23972-41-0 | 95% | 1g |
$122 | 2021-08-05 | |
| Chemenu | CM163552-5g |
2-Phenylmorpholine |
23972-41-0 | 95% | 5g |
$393 | 2021-08-05 | |
| Chemenu | CM163552-10g |
2-Phenylmorpholine |
23972-41-0 | 95% | 10g |
$604 | 2021-08-05 | |
| Alichem | A019122131-5g |
2-Phenylmorpholine |
23972-41-0 | 95% | 5g |
411.60 USD | 2021-06-16 | |
| Alichem | A019122131-10g |
2-Phenylmorpholine |
23972-41-0 | 95% | 10g |
677.25 USD | 2021-06-16 | |
| Ambeed | A524241-1g |
2-Phenylmorpholine |
23972-41-0 | 95% | 1g |
$81.0 | 2025-02-26 | |
| Ambeed | A524241-5g |
2-Phenylmorpholine |
23972-41-0 | 95% | 5g |
$322.0 | 2025-02-26 | |
| Ambeed | A524241-10g |
2-Phenylmorpholine |
23972-41-0 | 95+% | 10g |
$709.00 | 2021-07-07 | |
| Chemenu | CM163552-1g |
2-Phenylmorpholine |
23972-41-0 | 95%+ | 1g |
$97 | 2024-07-28 | |
| Chemenu | CM163552-5g |
2-Phenylmorpholine |
23972-41-0 | 95%+ | 5g |
$386 | 2024-07-28 |
2-Phenylmorpholine Related Literature
-
Peng-Fei Wang,Han-Yue Qiu,Jun-Ting Ma,Xiao-Qiang Yan,Hai-Bin Gong,Zhong-Chang Wang,Hai-Liang Zhu RSC Adv. 2015 5 24997
-
2. Product inhibition in nucleophilic aromatic substitution through DPPPent-supported π-arene catalysisBenjamin R. J. Mueller,Nathan D. Schley Dalton Trans. 2020 49 10114
-
3. The effects of cyclic terminal groups in 4-aminoazobenzene and related azo dyes. Part 3. Electronic absorption spectra of some monoazo dyes derived from N-phenylmorpholine, N-(phenyl)thiomorpholine, N-(phenyl)thiomorpholine 1,1-dioxide, and N-acetyl-N′-phenylpiperazineGeoffrey Hallas,Richard Marsden,John D. Hepworth,Donald Mason J. Chem. Soc. Perkin Trans. 2 1986 123
-
Liudmila Loghina,Anastasia Kaderavkova,Maksym Chylii,Bozena Frumarova,Petr Svec,Stanislav Slang,Miroslav Vlcek CrystEngComm 2020 22 4324
-
Chandrashekar Mudithanapelli,Mi-hyun Kim Org. Biomol. Chem. 2020 18 450
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